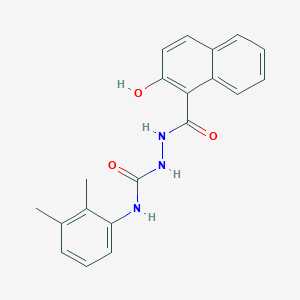![molecular formula C18H23N5 B4760236 N-butyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4760236.png)
N-butyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
N-butyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrolopyrimidine derivative and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-butyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor, which means that it can block the activity of certain enzymes that are involved in cell signaling pathways. This can lead to changes in cellular processes and can potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-butyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been found to have a range of biochemical and physiological effects. Some of these effects include anti-inflammatory activity, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-butyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its ability to inhibit kinase activity, which can be useful in studying cell signaling pathways. This compound has also been found to have a range of biochemical and physiological effects, which makes it a versatile tool for scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-butyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One area of interest is the development of more potent derivatives of this compound that can be used in the treatment of various diseases and disorders. Another potential direction is the investigation of the mechanisms of action of this compound, which can lead to a better understanding of its therapeutic potential. Additionally, this compound could be studied for its potential applications in drug delivery systems or as a tool for studying cellular processes.
Wissenschaftliche Forschungsanwendungen
N-butyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects and has been used in various studies to investigate the mechanisms of certain diseases and disorders. Some of the areas where this compound has been studied include cancer research, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
N-butyl-5,6-dimethyl-7-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-4-5-8-20-17-16-13(2)14(3)23(18(16)22-12-21-17)11-15-6-9-19-10-7-15/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOILUZIICLNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=C(N(C2=NC=N1)CC3=CC=NC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5,6-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4760166.png)
![1-(3-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4760170.png)
![5-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4760178.png)
![1,1',1'',1'''-[1,4-butanediylbis(2,5-dimethyl-1H-pyrrole-1,3,4-triyl)]tetraethanone](/img/structure/B4760179.png)
![5-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4760198.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N'-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B4760203.png)
![3-benzyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760208.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4760221.png)
![5-ethyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4760228.png)
![N-cyclopropyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4760233.png)
![N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine](/img/structure/B4760247.png)
![2-amino-6-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4760256.png)